molecular formula C12H18N2O B5437022 1-(2-Methylbutan-2-yl)-3-phenylurea

1-(2-Methylbutan-2-yl)-3-phenylurea

Cat. No.: B5437022
M. Wt: 206.28 g/mol
InChI Key: LUPNQNAPJJODGR-UHFFFAOYSA-N
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Description

1-(2-Methylbutan-2-yl)-3-phenylurea is a urea derivative featuring a branched alkyl group (2-methylbutan-2-yl) and a phenyl group attached to the urea core. Urea derivatives are widely explored for applications in pharmaceuticals, agrochemicals, and material science due to their hydrogen-bonding capabilities and tunable substituent effects.

The branched 2-methylbutan-2-yl group introduces steric hindrance and lipophilicity, which may influence solubility, crystallinity, and biological interactions compared to linear or aromatic substituents. For example, branched alkyl-urea derivatives like 1-isopropyl-3-phenylurea (analogous to S-4 in ) are synthesized via nucleophilic substitution or condensation reactions, often yielding amorphous solids with moderate melting points (e.g., 186–188°C for 1-(2-aminoethyl)-3-phenylurea hydrochloride in ).

Properties

IUPAC Name

1-(2-methylbutan-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-4-12(2,3)14-11(15)13-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPNQNAPJJODGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutan-2-yl)-3-phenylurea typically involves the reaction of 2-methylbutan-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate carbamate, which subsequently rearranges to form the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of 1-(2-Methylbutan-2-yl)-3-phenylurea can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutan-2-yl)-3-phenylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized side chains.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The phenyl group in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated phenylurea derivatives.

Scientific Research Applications

1-(2-Methylbutan-2-yl)-3-phenylurea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutan-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

A. Alkyl vs. Aryl/Heteroaryl Substituents

  • 1-(2-Methylpropyl)-3-phenylurea (CID 282872, ):
    • Structure: Features a smaller branched alkyl group (isobutyl) instead of 2-methylbutan-2-yl.
    • Properties: Molecular formula C₁₁H₁₆N₂O, SMILES: CC(C)CNC(=O)NC₁=CC=CC=C₁.
    • Comparison: The reduced steric bulk compared to 2-methylbutan-2-yl may enhance solubility but reduce thermal stability.
  • Forchlorfenuron (1-(2-Chloropyridin-4-yl)-3-phenylurea, ):
    • Structure: Chloropyridinyl substituent introduces electron-withdrawing and aromatic effects.
    • Applications: Widely used as a plant growth regulator in kiwifruit and grapes to increase fruit size.
    • Metabolism: Undergoes biochemical and photochemical cleavage in plants, producing 17 transformation products (TPs), including glucosides and hydroxylated derivatives .
    • Comparison: The chloropyridinyl group enhances agrochemical activity but raises environmental persistence concerns compared to alkyl-substituted ureas.

B. Halogenated Derivatives

  • 1-(2-Fluorophenyl)-3-phenylurea (CAS 13114-89-1, ): Structure: Fluorine atom on the phenyl ring provides electron-withdrawing effects. Properties: Molecular weight 230.24 g/mol, boiling point 256.6°C, density 1.322 g/cm³.

C. Heterocyclic Derivatives

  • 1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea ():
    • Structure: Thiadiazole ring linked via a benzylthio group.
    • Activity: Exhibits anticancer effects against MCF-7, HepG2, and HeLa cell lines (IC₅₀ values in micromolar range).
    • Comparison: The heterocyclic moiety enhances receptor-binding specificity but complicates synthesis compared to alkyl- or aryl-ureas.

Physicochemical Properties

Property 1-(2-Methylbutan-2-yl)-3-phenylurea (Inferred) Forchlorfenuron 1-(2-Fluorophenyl)-3-phenylurea
Molecular Weight (g/mol) ~220 (C₁₂H₁₇N₂O) 247.68 230.24
Melting Point ~180–190°C (similar to ) 165–170°C (decomposes) Not reported
Solubility Low in water (branched alkyl) Low (log P ~3.5) Moderate (fluorine enhances)
Stability Stable under dry conditions Photolabile Stable

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